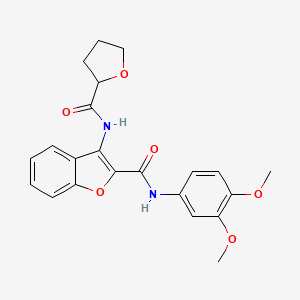

N-(3,4-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide

Description

N-(3,4-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, a tetrahydrofuran ring, and a dimethoxyphenyl group

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(oxolane-2-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-27-16-10-9-13(12-18(16)28-2)23-22(26)20-19(14-6-3-4-7-15(14)30-20)24-21(25)17-8-5-11-29-17/h3-4,6-7,9-10,12,17H,5,8,11H2,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRGWEQGQBEMBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through the cyclization of a suitable diol precursor under acidic conditions.

Amidation Reaction: The final step involves the coupling of the benzofuran core with the tetrahydrofuran-2-carboxylic acid and the dimethoxyphenyl group through an amidation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives, such as:

Uniqueness

- Structural Features : The presence of both a tetrahydrofuran ring and a dimethoxyphenyl group in the same molecule is unique, providing distinct chemical and biological properties.

- Reactivity : The compound’s ability to undergo a wide range of chemical reactions makes it versatile for various applications.

- Biological Activity : Its potential therapeutic applications and biological activities set it apart from other similar compounds.

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a benzofuran core, which is known for its diverse biological properties.

Research indicates that compounds similar to this compound can interact with amyloid beta (Aβ) peptides, modulating their aggregation and potentially mitigating neurotoxicity associated with Alzheimer's disease. The presence of the methoxy groups on the phenyl ring enhances the binding affinity to Aβ aggregates, promoting fibrillogenesis under certain conditions .

1. Neuroprotective Effects

Studies have demonstrated that derivatives of benzofuran compounds can protect neuronal cells from Aβ-mediated cytotoxicity. Specifically, this compound has been shown to significantly reduce neuronal cell death in vitro when exposed to Aβ oligomers .

2. Modulation of Aβ Aggregation

The compound exhibits dual activity depending on concentration:

- At low concentrations (1 μM) : It promotes Aβ fibrillogenesis.

- At higher concentrations (25 μM) : It significantly enhances fibril formation, demonstrating a dose-dependent relationship in its effects on Aβ aggregation kinetics .

Efficacy in Biological Assays

The efficacy of this compound was evaluated using various biological assays:

| Assay Type | Concentration | Effect Observed |

|---|---|---|

| Cell Viability Assay | 1 μM | Significant protection against Aβ toxicity |

| Fibrillogenesis Assay | 5 μM | 1.92-fold increase in Aβ fibrillogenesis |

| Disaggregation Assay | 25 μM | ~66% disaggregation of preformed fibrils |

Case Studies

Several studies have documented the effects of benzofuran derivatives on neurodegenerative conditions:

- Study on Neuroprotection : In a controlled experiment using HT22 neuronal cells exposed to Aβ42 oligomers, this compound demonstrated a protective effect by preventing cell death and promoting cell viability compared to untreated controls .

- Aggregation Kinetics : Another study highlighted how modifications in the phenolic structure could either inhibit or promote Aβ aggregation. The presence of methoxy groups was found to be crucial for enhancing the binding affinity and modulation of aggregation pathways .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3,4-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide with high purity?

The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with a substituted aniline. Key steps include:

- Amide bond formation : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) .

- Reaction optimization : Control parameters such as temperature (40–60°C), solvent polarity, and stoichiometry to minimize side products. Microwave-assisted synthesis may improve reaction efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (>95% purity) .

Q. How can the structural integrity and purity of this compound be validated?

Use a combination of analytical techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at 3,4-positions on phenyl, tetrahydrofuran carboxamido linkage) .

- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for amides) .

- Chromatography :

- HPLC : Assess purity using a C18 column and UV detection (λ = 254 nm) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 1–7.4) for biological assays. Poor aqueous solubility may require formulation with cyclodextrins or surfactants .

- Stability : Perform accelerated stability studies under varying pH, temperature, and light exposure. Degradation pathways (e.g., hydrolysis of the amide bond) should be monitored via HPLC .

Advanced Research Questions

Q. How can discrepancies in bioactivity data across different assays be resolved?

Contradictions may arise from:

- Assay conditions : Variations in pH, redox environment, or serum proteins can alter compound stability or target binding. Validate results under standardized conditions (e.g., serum-free media, controlled O₂ levels) .

- Off-target effects : Use selectivity profiling (e.g., kinase panels, GPCR screens) to identify non-specific interactions. Cross-reference with computational docking studies to prioritize high-affinity targets .

- Metabolic interference : Perform hepatic microsome assays to assess metabolic stability and identify active metabolites via LC-MS/MS .

Q. What computational strategies are effective for predicting biological interactions?

- Molecular docking : Use software like AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., kinases, GPCRs). Prioritize docking poses with favorable ΔG values (< -8 kcal/mol) and validate via mutagenesis .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict ADMET properties .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

- Transcriptomics/proteomics : Perform RNA-seq or mass spectrometry to identify differentially expressed genes/proteins post-treatment. Pathway enrichment analysis (e.g., KEGG, GO) can highlight modulated signaling networks .

- Cellular imaging : Use confocal microscopy with fluorescent probes (e.g., Ca²⁺ sensors, ROS indicators) to visualize real-time effects on cellular physiology .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Coupling Agent | DCC/DMAP in DCM | Maximizes amide formation | |

| Temperature | 50°C (reflux) | Reduces side reactions | |

| Purification Method | Preparative HPLC (C18 column) | Achieves >98% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.